molecular formula C7H4INO B3152279 2-Hydroxy-4-iodobenzonitrile CAS No. 73289-81-3

2-Hydroxy-4-iodobenzonitrile

Cat. No.: B3152279
CAS No.: 73289-81-3
M. Wt: 245.02 g/mol
InChI Key: VKWSFVVZUIVQMU-UHFFFAOYSA-N
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Description

2-Hydroxy-4-iodobenzonitrile (CAS: 73289-81-3) is an aromatic compound featuring a hydroxyl (-OH) group at position 2, an iodine atom at position 4, and a nitrile (-CN) group at position 1 on the benzene ring. Its molecular formula is C₇H₄INO, with a molecular weight of 245.019 g/mol (monoisotopic mass: 244.934 g/mol) . Key physicochemical properties include:

  • Hydrogen bond donors/acceptors: 1 donor (hydroxyl) and 2 acceptors (nitrile and hydroxyl oxygen) .
  • Topological polar surface area: 44 Ų, indicating moderate polarity .
  • LogP (XlogP): 2.5, suggesting moderate lipophilicity .
    The compound’s structure is defined by the SMILES string C1=CC(=C(C=C1I)O)C#N and InChIKey VKWSFVVZUIVQMU-UHFFFAOYSA-N .

Properties

IUPAC Name

2-hydroxy-4-iodobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4INO/c8-6-2-1-5(4-9)7(10)3-6/h1-3,10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKWSFVVZUIVQMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1I)O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-4-iodobenzonitrile can be achieved through several methods. One common approach involves the iodination of 2-hydroxybenzonitrile. This reaction typically uses iodine and a suitable oxidizing agent, such as sodium hypochlorite, under controlled conditions to introduce the iodine atom at the desired position on the benzene ring .

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar iodination reactions but on a larger scale. The process would require careful control of reaction parameters, such as temperature, concentration, and reaction time, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxy-4-iodobenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 2-Hydroxy-4-iodobenzonitrile is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential biological activities. It may be used in the development of new drugs or as a precursor for bioactive molecules .

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it valuable for various applications .

Mechanism of Action

The mechanism of action of 2-Hydroxy-4-iodobenzonitrile depends on its specific application. In general, the compound can interact with molecular targets through its functional groups. For example, the hydroxyl group can form hydrogen bonds, while the iodine atom can participate in halogen bonding. These interactions can influence the compound’s reactivity and biological activity .

Comparison with Similar Compounds

4-Hydroxy-3,5-diiodobenzonitrile (Ioxynil)

  • Molecular formula: C₇H₃I₂NO.
  • Key differences : Contains two iodine atoms at positions 3 and 5, increasing molecular weight (377.91 g/mol) and halogen density.
  • Applications : Ioxynil is a herbicide, leveraging its halogenated structure for bioactivity. The additional iodine enhances lipophilicity (logP > 3) and oxidative stability compared to 2-hydroxy-4-iodobenzonitrile .

Methyl 4-Iodobenzoate

  • Molecular formula : C₈H₇IO₂.
  • Key differences : Replaces the hydroxyl and nitrile groups with a methyl ester (-COOCH₃), altering polarity and reactivity.
  • Properties: Higher molecular weight (262.01 g/mol) and reduced hydrogen-bonding capacity (1 acceptor, 0 donors). The ester group increases solubility in organic solvents compared to the nitrile-hydroxyl combination in this compound .

2-Amino-5-chloro-6-fluoro-3-iodobenzonitrile

  • Molecular formula: C₇H₃ClFINO.
  • Key differences: Substituted with amino (-NH₂), chlorine, fluorine, and iodine atoms. The amino group introduces basicity (pKa ~5–7), while fluorine enhances electronegativity and metabolic stability. This compound’s complexity (molecular weight: 285.46 g/mol) makes it suitable for pharmaceutical intermediates, unlike the simpler this compound .

4-(7-Hydroxy-2-isopropyl-4-oxo-4H-quinazolin-3-yl)-benzonitrile

  • Molecular formula : C₁₈H₁₅N₃O₂.
  • Key differences: A fused quinazolinone ring system with a benzonitrile substituent.

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents logP Applications
This compound C₇H₄INO 245.02 -OH, -I, -CN 2.5 Synthetic intermediate
4-Hydroxy-3,5-diiodobenzonitrile C₇H₃I₂NO 377.91 -OH, -I (x2), -CN >3 Herbicide (ioxynil)
Methyl 4-iodobenzoate C₈H₇IO₂ 262.01 -I, -COOCH₃ ~2.8 Organic synthesis
2-Amino-5-chloro-6-fluoro-3-iodobenzonitrile C₇H₃ClFINO 285.46 -NH₂, -Cl, -F, -I, -CN ~3.2 Pharmaceutical intermediate
Quinazolinone-benzonitrile derivative C₁₈H₁₅N₃O₂ 305.34 Quinazolinone core, -CN ~2.1 Drug development

Key Research Findings

  • Reactivity: The hydroxyl and nitrile groups in this compound enable condensation and cyclization reactions, as seen in related arylhydrazononitriles . However, its single iodine atom limits halogen-bonding utility compared to diiodinated analogs like ioxynil .
  • Stability : The absence of electron-withdrawing groups beyond -CN and -I reduces susceptibility to nucleophilic attack compared to fluoro- or chloro-substituted analogs .
  • Synthetic Utility : Unlike methyl 4-iodobenzoate, which is used in esterification reactions, this compound’s -OH and -CN groups facilitate heterocycle formation (e.g., triazoles or pyrimidines) under basic or acidic conditions .

Biological Activity

2-Hydroxy-4-iodobenzonitrile, a compound characterized by its hydroxyl and iodide functional groups attached to a benzene ring with a nitrile group, has garnered attention in medicinal chemistry for its diverse biological activities. This article reviews the compound's biological properties, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C7H5INO\text{C}_7\text{H}_5\text{I}\text{N}\text{O}

This compound features:

  • A hydroxyl group (-OH) , which can participate in hydrogen bonding.
  • An iodine atom , which can engage in halogen bonding, influencing its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets through its functional groups. The mechanisms include:

  • Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes, particularly those involved in metabolic pathways. It has shown activity against cytochrome P450 enzymes, notably CYP1A2 and CYP3A4, which are crucial for drug metabolism.
  • Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial effects, making it a candidate for further investigation in the development of new antimicrobial agents.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
Enzyme InhibitionInhibits CYP1A2 and CYP3A4
AntimicrobialPotential activity against various microbial strains
AnticancerInvestigated for effects on cancer cell lines

Case Studies and Research Findings

  • Enzyme Interaction Studies : A study evaluating the pharmacokinetic properties of related compounds indicated that compounds similar to this compound displayed significant enzyme inhibition, suggesting a similar potential for this compound .
  • Anticancer Activity : Research exploring the antiproliferative effects of phenolic compounds indicates that derivatives of this compound may inhibit cancer cell growth through mechanisms involving apoptosis and cell cycle arrest .
  • Antimicrobial Investigations : In vitro studies have shown that this compound exhibits activity against specific bacterial strains, indicating its potential use as an antimicrobial agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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